3-(3-Acetylphenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Acetylphenyl)benzonitrile is an organic compound with the molecular formula C15H11NO. It is also known by its IUPAC name, 3’-acetyl [1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetylphenyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with acetophenone under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like toluene or ethanol. The reaction is usually conducted at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Acetylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: 3-(3-Carboxyphenyl)benzonitrile.
Reduction: 3-(3-Aminophenyl)benzonitrile.
Substitution: 3-(3-Nitrophenyl)benzonitrile, 3-(3-Bromophenyl)benzonitrile.
Scientific Research Applications
3-(3-Acetylphenyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, including the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetyl and nitrile groups can participate in various biochemical interactions, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA .
Comparison with Similar Compounds
3-(4-Acetylphenyl)benzonitrile: Similar structure but with the acetyl group attached to the para position of the phenyl ring.
3-(3-Acetylphenyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
3-(3-Acetylphenyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 3-(3-Acetylphenyl)benzonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-(3-acetylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCNSNUNWCEGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400584 |
Source
|
Record name | 3-(3-acetylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-99-1 |
Source
|
Record name | 3-(3-acetylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.